Methyl 3-((6-amino-5-chloropyrimidin-4-ylamino)methyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-((6-amino-5-chloropyrimidin-4-ylamino)methyl)benzoate is an organic compound that features a benzoate ester linked to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-((6-amino-5-chloropyrimidin-4-ylamino)methyl)benzoate typically involves the reaction of 6-amino-5-chloropyrimidine-4-carbaldehyde with methyl 3-aminobenzoate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-((6-amino-5-chloropyrimidin-4-ylamino)methyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Methyl 3-((6-amino-5-chloropyrimidin-4-ylamino)methyl)benzoate has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis and the development of new chemical entities.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-((6-amino-5-chloropyrimidin-4-ylamino)methyl)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-aminobenzoate: A related compound with similar structural features.
6-amino-5-chloropyrimidine: Shares the pyrimidine ring structure with the target compound.
Uniqueness
Methyl 3-((6-amino-5-chloropyrimidin-4-ylamino)methyl)benzoate is unique due to its specific combination of functional groups and structural elements, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H13ClN4O2 |
---|---|
Molecular Weight |
292.72 g/mol |
IUPAC Name |
methyl 3-[[(6-amino-5-chloropyrimidin-4-yl)amino]methyl]benzoate |
InChI |
InChI=1S/C13H13ClN4O2/c1-20-13(19)9-4-2-3-8(5-9)6-16-12-10(14)11(15)17-7-18-12/h2-5,7H,6H2,1H3,(H3,15,16,17,18) |
InChI Key |
DUEOBHJYXCXGAG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)CNC2=NC=NC(=C2Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.